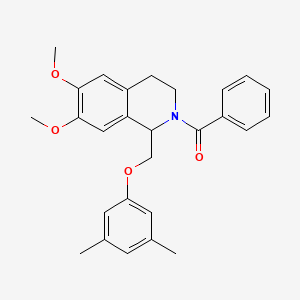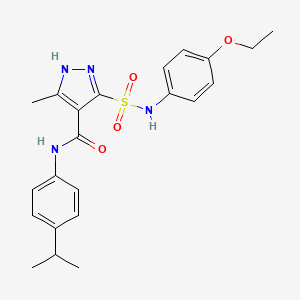
1-(4-chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group, a propyl chain, and a carboxamide group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-(4-chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide can be achieved through various synthetic routes. . This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high regioselectivity.
For industrial production, the synthesis may involve the use of more scalable and cost-effective methods. For example, the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, followed by the reaction with propargylamine under copper(I) catalysis, can yield the desired triazole compound . The reaction conditions typically involve solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound has been investigated for its potential as an anticonvulsant and anti-inflammatory agent. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) disorders.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors in the CNS may contribute to its anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorphenyl)-N-propyl-1H-1,2,3-triazol-4-carboxamid kann mit anderen Triazolderivaten verglichen werden, wie z. B.:
1-Phenyl-1H-1,2,3-triazol-4-carboxamid: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle einer 4-Chlorphenylgruppe.
1-(4-Bromphenyl)-N-propyl-1H-1,2,3-triazol-4-carboxamid: Enthält ein Bromatom anstelle von Chlor.
1-(4-Methylphenyl)-N-propyl-1H-1,2,3-triazol-4-carboxamid: Das Vorhandensein einer Methylgruppe anstelle von Chlor kann zu Unterschieden in der Lipophilie und metabolischen Stabilität führen.
Die Einzigartigkeit von 1-(4-Chlorphenyl)-N-propyl-1H-1,2,3-triazol-4-carboxamid liegt in seinem spezifischen Substitutionsschema, das seine pharmakokinetischen und pharmakodynamischen Eigenschaften beeinflussen kann.
Eigenschaften
Molekularformel |
C12H13ClN4O |
|---|---|
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C12H13ClN4O/c1-2-7-14-12(18)11-8-17(16-15-11)10-5-3-9(13)4-6-10/h3-6,8H,2,7H2,1H3,(H,14,18) |
InChI-Schlüssel |
RZGLXASBTZQJSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B11208469.png)
![9-Chloro-2-(3-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11208472.png)
![2-(2,4-dichlorophenoxy)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11208479.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11208486.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid m-tolylamide](/img/structure/B11208491.png)

![5-bromo-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B11208508.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11208516.png)
![Methyl 5-bromo-3-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-1-benzofuran-2-carboxylate](/img/structure/B11208530.png)

![7-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11208542.png)
![7-(4-Methylphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11208554.png)
![N-(3-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208562.png)
